Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene and quinoline derivatives, followed by their coupling through various organic reactions. Common reagents used in these reactions include bromine, ethyl groups, and carboxylate esters. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and processes to increase yield and purity. The use of continuous flow reactors and automated systems can help in optimizing the production process and reducing costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.
Scientific Research Applications
Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[(4-chlorophenoxy)methyl]benzoate
- Ethyl 4-[(4-methylphenoxy)methyl]benzoate
- Ethyl 4-[(4-nitrophenoxy)methyl]benzoate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C26H28BrNO4S |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
ethyl 4-[4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H28BrNO4S/c1-4-21-16(14-32-18-11-9-17(27)10-12-18)13-22(33-21)25-23(26(30)31-5-2)15(3)28-19-7-6-8-20(29)24(19)25/h9-13,25,28H,4-8,14H2,1-3H3 |
InChI Key |
RYECWOXYDXDERJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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